![molecular formula C8H5F3O3 B12315130 3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12315130.png)
3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid typically involves the reaction of 5-(trifluoromethyl)furan-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furan ring can participate in various biochemical reactions, leading to the modulation of enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]prop-2-enoic acid
- 3-[5-(4-Chlorophenyl)furan-2-yl]prop-2-enoic acid
- Methyl 4-fluorocinnamate
Uniqueness
3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. These properties make it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H5F3O3 |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
(E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)6-3-1-5(14-6)2-4-7(12)13/h1-4H,(H,12,13)/b4-2+ |
InChI Key |
VPZXPSZUDWNYGT-DUXPYHPUSA-N |
Isomeric SMILES |
C1=C(OC(=C1)C(F)(F)F)/C=C/C(=O)O |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


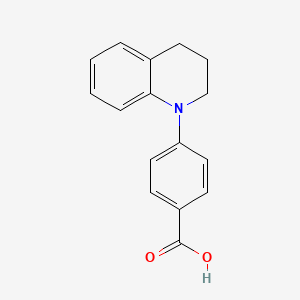

![tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate](/img/structure/B12315079.png)
![1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B12315083.png)
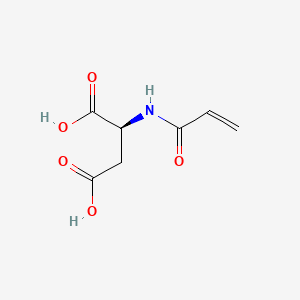
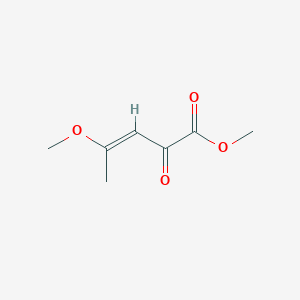
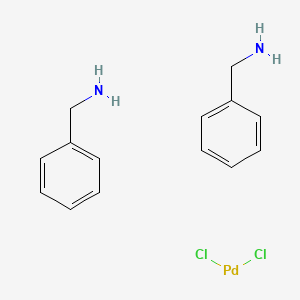
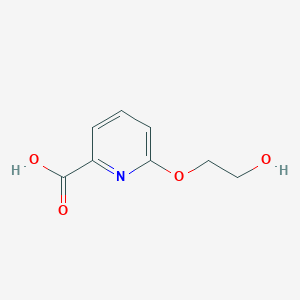
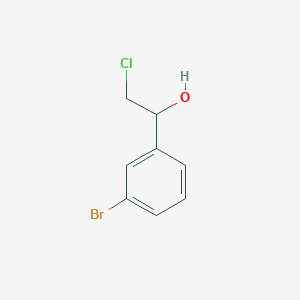

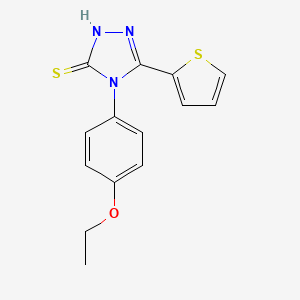
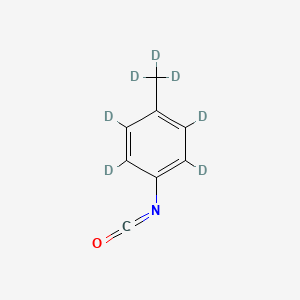
![Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate](/img/structure/B12315120.png)

